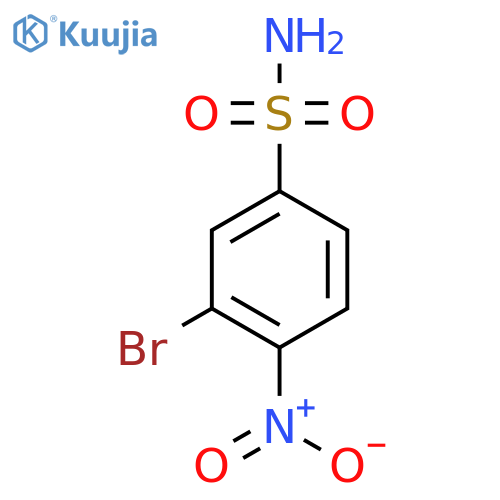

Cas no 2379-62-6 (3-bromo-4-nitrobenzene-1-sulfonamide)

3-bromo-4-nitrobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-BROMO-4-NITROBENZENESULFONAMIDE

- 3-Brom-4-nitro-benzolsulfonamid

- GS1059

- 3-Bromo-4-nitrobenzene-1-sulfonamide

- 3-bromo-4-nitrobenzene-1-sulfonamide

-

- インチ: 1S/C6H5BrN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13)

- InChIKey: IAXNNFNACDYCSC-UHFFFAOYSA-N

- SMILES: BrC1=C(C=CC(=C1)S(N)(=O)=O)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 320

- XLogP3: 1

- トポロジー分子極性表面積: 114

3-bromo-4-nitrobenzene-1-sulfonamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-123292-0.5g |

3-bromo-4-nitrobenzene-1-sulfonamide |

2379-62-6 | 0.5g |

$579.0 | 2023-02-15 | ||

| Enamine | EN300-123292-0.05g |

3-bromo-4-nitrobenzene-1-sulfonamide |

2379-62-6 | 0.05g |

$173.0 | 2023-02-15 | ||

| Enamine | EN300-123292-250mg |

3-bromo-4-nitrobenzene-1-sulfonamide |

2379-62-6 | 250mg |

$367.0 | 2023-10-02 | ||

| Enamine | EN300-123292-2500mg |

3-bromo-4-nitrobenzene-1-sulfonamide |

2379-62-6 | 2500mg |

$1454.0 | 2023-10-02 | ||

| Enamine | EN300-123292-50mg |

3-bromo-4-nitrobenzene-1-sulfonamide |

2379-62-6 | 50mg |

$174.0 | 2023-10-02 | ||

| Enamine | EN300-123292-1.0g |

3-bromo-4-nitrobenzene-1-sulfonamide |

2379-62-6 | 1g |

$0.0 | 2023-06-08 | ||

| Alichem | A013024021-500mg |

3-Bromo-4-nitrobenzenesulfonamide |

2379-62-6 | 97% | 500mg |

$815.00 | 2023-09-02 | |

| Enamine | EN300-123292-10.0g |

3-bromo-4-nitrobenzene-1-sulfonamide |

2379-62-6 | 10.0g |

$3191.0 | 2023-02-15 | ||

| Enamine | EN300-123292-500mg |

3-bromo-4-nitrobenzene-1-sulfonamide |

2379-62-6 | 500mg |

$579.0 | 2023-10-02 | ||

| Enamine | EN300-123292-0.25g |

3-bromo-4-nitrobenzene-1-sulfonamide |

2379-62-6 | 0.25g |

$367.0 | 2023-02-15 |

3-bromo-4-nitrobenzene-1-sulfonamide 関連文献

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564

3-bromo-4-nitrobenzene-1-sulfonamideに関する追加情報

3-Bromo-4-nitrobenzenesulfonamide (CAS No. 2379-62-6): Properties, Applications, and Market Insights

3-Bromo-4-nitrobenzenesulfonamide (CAS No. 2379-62-6) is a specialized organic compound widely used in pharmaceutical and chemical research. This sulfonamide derivative features a bromine and nitro group on the benzene ring, making it a valuable intermediate in synthetic chemistry. Its molecular formula is C6H5BrN2O4S, and it exhibits unique reactivity due to the presence of both electron-withdrawing and electron-donating substituents.

The compound's physical and chemical properties include a molecular weight of 281.08 g/mol, a melting point range of 160-165°C, and moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol. Researchers often utilize 3-Bromo-4-nitrobenzenesulfonamide as a building block for more complex molecules, particularly in the development of novel sulfonamide-based compounds with potential biological activity.

In pharmaceutical applications, 3-Bromo-4-nitrobenzenesulfonamide serves as a key intermediate for synthesizing drug candidates targeting various enzymes. The sulfonamide moiety is particularly interesting to medicinal chemists due to its ability to interact with biological targets through hydrogen bonding. Recent studies have explored its potential in designing carbonic anhydrase inhibitors, a hot topic in drug discovery for treating glaucoma and altitude sickness.

The compound's synthetic utility extends beyond pharmaceuticals. Materials scientists have investigated 3-Bromo-4-nitrobenzenesulfonamide derivatives for creating advanced polymers with specific electronic properties. The bromine atom offers an excellent handle for further functionalization via cross-coupling reactions, making it valuable in materials science research focused on organic electronics and optoelectronic devices.

From a market perspective, demand for 3-Bromo-4-nitrobenzenesulfonamide has grown steadily due to increased research in personalized medicine and targeted drug delivery systems. Pharmaceutical companies and contract research organizations are the primary consumers, with North America and Europe representing the largest markets. The compound typically sells in research quantities (100mg to 100g) with purity levels ranging from 95% to 99%.

Environmental and safety considerations for 3-Bromo-4-nitrobenzenesulfonamide follow standard laboratory protocols for handling aromatic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety goggles is recommended when working with this material. Storage should be in a cool, dry place away from strong oxidizers.

Recent innovations in green chemistry have explored more sustainable synthesis routes for 3-Bromo-4-nitrobenzenesulfonamide derivatives. Researchers are investigating catalyst systems that reduce waste and improve atom economy, aligning with the pharmaceutical industry's growing emphasis on environmentally friendly processes. This development responds to increasing searches for "sustainable sulfonamide synthesis" and "green chemistry approaches to aromatic compounds."

The analytical characterization of 3-Bromo-4-nitrobenzenesulfonamide typically involves techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods verify purity and confirm structure, addressing common researcher queries about "how to analyze sulfonamide purity" and "characterization techniques for brominated aromatic compounds." The compound shows characteristic NMR signals around 8.0-8.5 ppm for aromatic protons and distinctive mass spectral fragmentation patterns.

Future research directions for 3-Bromo-4-nitrobenzenesulfonamide include exploring its potential in covalent inhibitor design and as a scaffold for PROTACs (Proteolysis Targeting Chimeras), two rapidly growing areas in drug discovery. These applications capitalize on the compound's ability to form stable interactions with biological targets while allowing for further structural modifications.

For researchers sourcing 3-Bromo-4-nitrobenzenesulfonamide, quality considerations include verifying the absence of byproducts from synthesis and ensuring proper storage conditions. Reputable suppliers provide certificates of analysis with detailed impurity profiles, addressing common purchaser concerns about "how to assess sulfonamide quality" and "what specifications to check when buying research chemicals."

The patent landscape surrounding 3-Bromo-4-nitrobenzenesulfonamide derivatives has expanded in recent years, particularly in antimicrobial and anticancer applications. This reflects the compound's versatility and the pharmaceutical industry's ongoing interest in sulfonamide-based therapeutics, responding to market needs for novel antibiotics and targeted cancer treatments.

In academic settings, 3-Bromo-4-nitrobenzenesulfonamide serves as an excellent teaching tool for demonstrating electrophilic aromatic substitution reactions and the principles of directing group effects. Its well-defined reactivity makes it valuable for advanced organic chemistry laboratory courses, addressing educator searches for "demonstration compounds for aromatic chemistry."

Regulatory aspects of 3-Bromo-4-nitrobenzenesulfonamide vary by region but generally fall under standard laboratory chemical regulations. Researchers should consult local guidelines for specific handling and disposal requirements, particularly regarding brominated compounds. This addresses frequent queries about "regulations for brominated aromatic compounds in research."

Technological advancements in chemical synthesis have improved the scalability of 3-Bromo-4-nitrobenzenesulfonamide production. Continuous flow chemistry methods have shown promise in increasing yield and reducing reaction times, important considerations for industrial-scale applications. These developments respond to industry searches for "scalable sulfonamide synthesis methods."

The global market for 3-Bromo-4-nitrobenzenesulfonamide and related intermediates is expected to grow at a compound annual growth rate (CAGR) of approximately 5-7% over the next five years, driven by pharmaceutical R&D investment and increasing demand for specialized chemical building blocks. Market analysts attribute this growth to the compound's versatility in drug discovery pipelines.

For researchers considering alternatives to 3-Bromo-4-nitrobenzenesulfonamide, structurally similar compounds like 3-chloro-4-nitrobenzenesulfonamide or various positional isomers may offer different reactivity profiles. The choice depends on the specific synthetic goals, addressing common questions about "sulfonamide building block alternatives" and "comparing bromo vs. chloro substituents in aromatic chemistry."

2379-62-6 (3-bromo-4-nitrobenzene-1-sulfonamide) Related Products

- 1387918-10-6(N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide)

- 1805420-15-8(Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate)

- 1897831-82-1(Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl-)

- 1993342-23-6((3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid)

- 2138259-67-1(2-(Ethanesulfonyl)-8,8-difluoro-2,6-diazaspiro[3.4]octane)

- 2171796-19-1(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid)

- 52829-97-7((1,1-dimethoxyethyl)cyclopropane)

- 2138419-01-7(5-Methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol)

- 449211-72-7(4-Cyclopropylmethoxy-benzenesulfonyl chloride)

- 57750-81-9(4-Chloro-2-(chloromethyl)-1-nitrobenzene)